2,6-DI-Tert-butylphenol 2,6-DI-Tert-butylphenol 2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97°F. (USCG, 1999)
2,6-di-tert-butylphenol is a member of the class of phenols carrying two tert-butyl substituents at positions 2 and 6. It has a role as an antioxidant. It is a member of phenols and an alkylbenzene.
Brand Name: Vulcanchem
CAS No.: 19126-15-9
VCID: VC0231199
InChI: InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3
SMILES: CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Molecular Formula: C9H12O2
Molecular Weight: 0

2,6-DI-Tert-butylphenol

CAS No.: 19126-15-9

Cat. No.: VC0231199

Molecular Formula: C9H12O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2,6-DI-Tert-butylphenol - 19126-15-9

Specification

CAS No. 19126-15-9
Molecular Formula C9H12O2
Molecular Weight 0
IUPAC Name 2,6-ditert-butylphenol
Standard InChI InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3
SMILES CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O

Introduction

Chemical Identity and Structure

Chemical Identity

2,6-DI-Tert-butylphenol is an alkylated phenol with the molecular formula C₁₄H₂₂O and a molecular weight of 206.33 g/mol . It belongs to the broader family of substituted phenols and is characterized by its distinctive structure featuring two tert-butyl groups at positions 2 and 6 of the phenolic ring.

Structural Features

The compound's chemical structure consists of a phenol core with two tert-butyl groups [(CH₃)₃C] attached to the ortho positions (2 and 6) relative to the hydroxyl group . This arrangement provides steric hindrance around the phenolic hydroxyl group, which contributes significantly to its antioxidant activity. The positioning of these bulky tert-butyl groups helps protect the reactive hydroxyl group and enhances the compound's stability against oxidative degradation.

Nomenclature and Identifiers

The compound is known by several names and identifiers in scientific and industrial contexts. Table 1 presents the key identifiers for 2,6-DI-Tert-butylphenol.

Table 1: Chemical Identifiers of 2,6-DI-Tert-butylphenol

Identifier TypeValue
IUPAC Name2,6-di-tert-butylphenol
CAS Number128-39-2
PubChem CID17578
Molecular FormulaC₁₄H₂₂O
InChIInChI=1S/C20H26O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3
InChIKeyJIEWQZNTUPWNMX-UHFFFAOYSA-N
Common Synonyms2,6-Bis(tert-butyl)phenol, 2,6-DTBP, Ethanox 701

The compound has numerous industrial trade names and synonyms, including Ethyl 701, Irganox L 140, and Isonox 103 .

Physical and Chemical Properties

Physical Properties

2,6-DI-Tert-butylphenol appears as a white to pale yellow solid or viscous liquid at room temperature . Its physical state depends on ambient temperature, as it has a melting point just above room temperature. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of 2,6-DI-Tert-butylphenol

PropertyValue
Physical StateWhite to pale yellow solid or viscous liquid at room temperature
Melting Point36-37°C
Boiling Point253°C
Flash Point118°C (open cup)
Density0.91 at 40°C
Autoignition Temperature375°C

Chemical Properties

The chemical properties of 2,6-DI-Tert-butylphenol are largely influenced by the phenolic hydroxyl group and the steric effects of the tert-butyl substituents. Table 3 outlines its key chemical properties.

Table 3: Chemical Properties of 2,6-DI-Tert-butylphenol

PropertyValue
Vapor Pressure101.3×10⁻⁵ kPa (76×10⁻⁴ mmHg) at 20°C
Octanol/Water Partition Coefficient (log Pow)4.5 at 24-24.6°C
Water Solubility4.11 mg/L at 25°C
Common Impurities<0.5% 2,4-di-tert-butylphenol; <0.5% 2-tert-butylphenol; <0.5% 4-tert-butylphenol

The compound exhibits limited water solubility, consistent with its predominantly hydrophobic nature . Its high octanol/water partition coefficient indicates significant lipophilicity, which influences its distribution in biological systems and environmental matrices.

Production and Synthesis

Industrial Production

2,6-DI-Tert-butylphenol is produced industrially through the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The chemical reaction can be represented as:

C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH

This process yields approximately 2.5 million kilograms annually worldwide . The selective ortho-alkylation requires a strong Lewis acid such as Al³⁺ ions. If conventional Brønsted acids are used instead, the reaction favors para-position alkylation, resulting in 2,4-di-tert-butylphenol as the primary product.

Synthetic Challenges

The synthesis of 2,6-DI-Tert-butylphenol presents specific challenges related to selectivity. Alkylation of phenol typically favors the para-position, making the directed ortho-alkylation achieved in 2,6-DI-Tert-butylphenol synthesis noteworthy . The choice of catalyst and reaction conditions plays a crucial role in determining the position selectivity and, consequently, the final product distribution.

Applications

Industrial Applications

2,6-DI-Tert-butylphenol serves multiple industrial purposes, with its antioxidant properties being the most significant. Table 4 summarizes the major industrial applications of this compound.

Table 4: Industrial Applications of 2,6-DI-Tert-butylphenol

Application CategorySpecific Uses
Fuel AdditivesAntioxidant in aviation fuels, prevents gumming
LubricantsStabilizer in engine oils and driveline fluids
PolymersUV stabilizer in rubber and plastics
PetrochemicalsAntioxidant for hydrocarbon-based products

The compound's effectiveness as an antioxidant stems from its ability to donate the phenolic hydrogen to interrupt free-radical chain reactions that cause oxidative degradation .

Use as a Chemical Intermediate

A significant portion of produced 2,6-DI-Tert-butylphenol serves as an intermediate for synthesizing more complex antioxidants and stabilizers . In the United States, between 75% and 95% of 2,6-DI-Tert-butylphenol is used as a synthetic intermediate for producing higher molecular weight phenolic antioxidants . According to information from Swiss manufacturers, 95-100% of the quantity produced in Switzerland is used as an intermediate.

Particularly noteworthy is its role in synthesizing methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS# 6386-38-5), formed through Michael addition of methyl acrylate . This compound serves as a feedstock for manufacturing more complex antioxidants like Irganox 1098. Additionally, 2,6-DI-Tert-butylphenol contributes to the synthesis of pharmaceutical intermediates like CGP-7930, probucol, and nicanartine .

Chemical Reactions and Mechanisms

Reactivity Patterns

The chemical reactivity of 2,6-DI-Tert-butylphenol is predominantly influenced by the phenolic hydroxyl group, which can participate in various chemical transformations. Research has investigated its reaction with iodinating agents under mild conditions, revealing complex reaction pathways .

When 2,6-DI-Tert-butylphenol reacts with iodine and hydrogen peroxide in methanol, it produces several products, including 4-iodophenol, 4,4'-biphenol, 4,4'-diphenoquinone, 4-methoxyphenol, and p-benzoquinone . The distribution of these products varies with reaction time, with the phenolic products eventually disappearing to yield 4,4'-diphenoquinone and p-benzoquinone as the predominant final products.

Mechanistic Insights

Mechanistic studies have elucidated that 4-iodocyclohexa-2,5-dienone, the primary product of electrophilic iodination of 2,6-DI-Tert-butylphenol, undergoes solvolysis (methanolysis) that is electrophilically assisted by iodine . This solvolysis can occur rapidly enough to overshadow its prototropic rearrangement to form 4-iodophenol. The methanolysis leads to 4-methoxycyclohexa-2,5-dienone, which is subsequently converted to p-benzoquinone via 4-methoxyphenol.

The selectivity in product formation depends on the competing reaction pathways, with factors such as iodine concentration influencing the product distribution. Higher initial iodine concentrations accelerate the formation of 4,4'-diphenoquinone and p-benzoquinone while increasing the proportion of p-benzoquinone in the final product mixture .

Environmental Impact and Regulation

Environmental Fate

The environmental behavior of 2,6-DI-Tert-butylphenol is influenced by its physical and chemical properties, particularly its limited water solubility and high octanol/water partition coefficient. These characteristics suggest potential for bioaccumulation in aquatic organisms and adsorption to organic matter in soils and sediments.

Regulatory Status

2,6-DI-Tert-butylphenol is covered by the U.S. Department of Transportation Code of Federal Regulations 49 CFR 172.101, Appendix B, and is designated as a marine pollutant . This designation imposes specific requirements for its transportation and handling to minimize environmental risks.

According to environmental assessments, the quantities released into the environment are expected to be small, primarily because most of the production volume is used as an intermediate for synthesizing other substances . At production sites, such as those in Switzerland, only very small quantities are emitted into air and water, with reaction gases and residues typically incinerated to prevent direct environmental release.

Recent Research Findings

Molecular Structure Studies

Recent research has employed advanced spectroscopic techniques to investigate the molecular structure and dynamics of 2,6-DI-Tert-butylphenol. A study using rotational spectroscopy examined the structure of 2,6-DI-Tert-butylphenol–Argon, a weakly bound complex .

The research revealed a π-bound configuration for the complex, with the argon atom engaging with the aromatic ring. The microwave spectrum exhibited both fine and hyperfine tunneling components, indicating complex intramolecular dynamics. The main spectral doubling, separated by approximately 179 MHz, was attributed to the torsional motion of the hydroxyl group .

Dynamics and Interactions

The investigation into intramolecular dynamics using a one-dimensional flexible model suggested that the main tunneling phenomenon originates from equivalent positions of the hydroxyl group. A double-minimum potential function with a barrier of 1000 (100) cm⁻¹ effectively described this extensive amplitude motion .

Additionally, each component of the main doublet further split into three components with separations less than 1 MHz. This fine structure, potentially linked to internal motions within the tert-butyl group, requires additional scrutiny for comprehensive understanding .

This research contributes to fundamental knowledge about the structure and dynamics of 2,6-DI-Tert-butylphenol, which may inform applications in supramolecular chemistry and materials science.

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